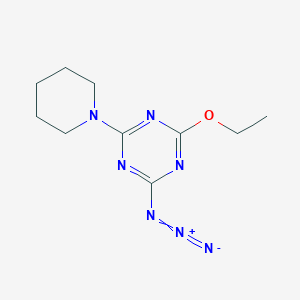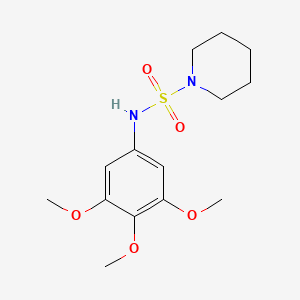![molecular formula C18H23FN2O3 B11087383 (1R)-octahydro-2H-quinolizin-1-ylmethyl [(2-fluorophenyl)carbonyl]carbamate](/img/structure/B11087383.png)
(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2-fluorophenyl)carbonyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2-FLUOROBENZOYL)CARBAMATE is a complex organic compound with the molecular formula C18H23FN2O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2-FLUOROBENZOYL)CARBAMATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Octahydro-2H-quinolizine ring: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.
Introduction of the Fluorobenzoyl Group: This step involves the reaction of the intermediate with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Carbamate Formation: The final step involves the reaction of the intermediate with an isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2-FLUOROBENZOYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinolizinone derivatives.
Reduction: Formation of reduced quinolizine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2-FLUOROBENZOYL)CARBAMATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2-FLUOROBENZOYL)CARBAMATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R)-Octahydro-2H-quinolizin-1-ylmethyl (4-fluorobenzoyl)carbamate: Similar structure but with a different fluorobenzoyl group.
(1R)-Octahydro-2H-quinolizin-1-ylmethyl (4-methylbenzoyl)carbamate: Similar structure but with a methylbenzoyl group instead of a fluorobenzoyl group.
(1r)-Octahydro-2h-quinolizin-1-ylmethanethiol: Similar core structure but with a thiol group.
Uniqueness
(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2-FLUOROBENZOYL)CARBAMATE is unique due to the presence of the 2-fluorobenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C18H23FN2O3 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(2-fluorobenzoyl)carbamate |
InChI |
InChI=1S/C18H23FN2O3/c19-15-8-2-1-7-14(15)17(22)20-18(23)24-12-13-6-5-11-21-10-4-3-9-16(13)21/h1-2,7-8,13,16H,3-6,9-12H2,(H,20,22,23)/t13-,16?/m0/s1 |
InChI Key |
WLOOIPUQUILSAE-KNVGNIICSA-N |
Isomeric SMILES |
C1CCN2CCC[C@H](C2C1)COC(=O)NC(=O)C3=CC=CC=C3F |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-(naphthalen-1-yl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11087300.png)
![3-[(3-Ethyl-8-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B11087313.png)
![(2Z)-N-(4-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11087328.png)
![5-ethyl-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-6-methyl-4(1H)-pyrimidinone](/img/structure/B11087333.png)
![Furan-2-yl-(5-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B11087338.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B11087362.png)
![5-(3-methoxyphenyl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11087368.png)
![Ethyl 5-oxo-6-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}thiomorpholine-3-carboxylate](/img/structure/B11087376.png)
![(2Z)-3-benzyl-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11087379.png)

![5-(furan-2-yl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11087397.png)
![3-[(4-Chloro-2-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid](/img/structure/B11087405.png)
